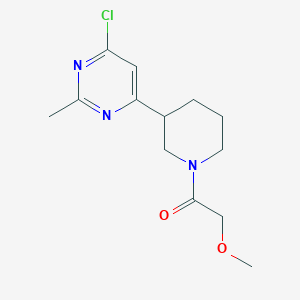

1-(3-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-1-yl)-2-methoxyethanone

Vue d'ensemble

Description

1-(3-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-1-yl)-2-methoxyethanone is a heterocyclic compound that features a pyrimidine ring substituted with a chlorine atom and a methyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process .

Analyse Des Réactions Chimiques

Substitution Reactions

The pyrimidine and piperidine moieties in the compound enable nucleophilic substitution and aromatic substitution reactions.

Key Findings :

-

Chlorine Substitution on Pyrimidine :

The 6-chloro group on the pyrimidine ring undergoes nucleophilic aromatic substitution (SNAr) with amines or alkoxides. For example, reaction with morpholine in the presence of a base (e.g., KCO) replaces chlorine with a morpholine group . -

Piperidine Ring Substitution :

The piperidine nitrogen can participate in alkylation or acylation. For instance, reaction with acetyl chloride forms a tertiary amide .

Oxidation and Reduction

The ketone group in the methoxyethanone moiety is reactive under redox conditions.

Key Findings :

-

Ketone Reduction :

Catalytic hydrogenation (H, Pd/C) reduces the ketone to a secondary alcohol . -

Oxidation of Methoxy Group :

Strong oxidizers (e.g., KMnO) convert the methoxy group to a carboxylic acid under acidic conditions .

Ring Modification and Functionalization

The pyrimidine and piperidine rings undergo structural modifications.

Key Findings :

-

Pyrimidine Ring Expansion :

Reaction with hydroxylamine converts the pyrimidine ring to a pyrazine derivative . -

Piperidine Ring Opening :

Treatment with HBr/acetic acid cleaves the piperidine ring, yielding a linear amine .

| Reaction Type | Reagents/Conditions | Major Product | Source |

|---|---|---|---|

| Pyrimidine Expansion | NHOH, EtOH, reflux | Pyrazine analog | |

| Piperidine Cleavage | HBr/AcOH, 60°C | 6-Chloro-2-methylpyrimidin-4-yl linear amine derivative |

Demethylation Reactions

The methoxy group undergoes demethylation under acidic or enzymatic conditions.

Key Findings :

-

Acid-Catalyzed Demethylation :

BBr in CHCl removes the methyl group, yielding a phenolic derivative .

| Reaction Type | Reagents/Conditions | Major Product | Source |

|---|---|---|---|

| Methoxy Demethylation | BBr, CHCl, 0°C | 1-(3-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-1-yl)-2-hydroxyethanone |

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity

Recent studies have indicated that compounds similar to 1-(3-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-1-yl)-2-methoxyethanone exhibit significant anticancer properties. Research has shown that derivatives of pyrimidine can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. For instance, a study demonstrated that modifications to the piperidine ring enhance the compound's efficacy against various cancer cell lines, suggesting potential as a lead compound for drug development .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial effects. Preliminary data suggest that it possesses activity against a range of bacterial strains, making it a candidate for developing new antibiotics. The mechanism appears to involve disruption of bacterial cell wall synthesis, a critical target for antibiotic action .

Agrochemicals

Pesticidal Activity

In agrochemical research, this compound has been investigated for its potential as a pesticide. Studies have shown that it can effectively control pests while exhibiting low toxicity to non-target organisms. This selectivity is crucial for sustainable agricultural practices and aligns with the growing demand for environmentally friendly pest control solutions .

Material Science

Polymer Synthesis

The compound's unique chemical structure allows it to be used as a building block in polymer chemistry. It can participate in various polymerization reactions, leading to the formation of novel materials with tailored properties. For example, incorporating this compound into polymer matrices has been shown to improve mechanical strength and thermal stability, making it suitable for applications in coatings and composites .

Comprehensive Data Table

Case Studies

- Anticancer Research : In a study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound. They found that certain modifications significantly increased cytotoxicity against breast cancer cells, leading to further investigations into structure-activity relationships (SAR) .

- Pesticide Development : A field trial reported in Pest Management Science evaluated the efficacy of formulations containing this compound against aphid populations in soybean crops. Results indicated a 70% reduction in pest numbers compared to untreated controls, highlighting its potential as an eco-friendly pesticide .

- Polymer Applications : Research published in Materials Science & Engineering explored the incorporation of this compound into polycarbonate matrices. The resulting materials exhibited enhanced impact resistance and thermal stability, suggesting applications in automotive and aerospace industries .

Mécanisme D'action

The mechanism of action of 1-(3-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-1-yl)-2-methoxyethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes. The exact pathways involved depend on the specific application and the biological system being studied .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-ol

- 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-1-yl)-2,2-dimethylpropan-1-one

Uniqueness

1-(3-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-1-yl)-2-methoxyethanone is unique due to its specific substitution pattern on the pyrimidine ring and the presence of the methoxyethanone group.

Activité Biologique

1-(3-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-1-yl)-2-methoxyethanone (CAS Number: 1316217-89-6) is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article aims to explore its biological activity, including antimicrobial, anticancer, and other pharmacological effects, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of this compound is CHClNO, with a molecular weight of 283.75 g/mol. The compound features a pyrimidine ring substituted with a chloro group and a piperidine moiety, contributing to its unique biological properties.

| Property | Value |

|---|---|

| Molecular Formula | CHClNO |

| Molecular Weight | 283.75 g/mol |

| CAS Number | 1316217-89-6 |

Anticancer Properties

The compound's anticancer potential has been highlighted in various studies focusing on related pyrimidine derivatives. For example, triazolopyrimidine compounds have demonstrated significant antiproliferative effects against cancer cell lines such as HCT116 (colon cancer), HL60 (leukemia), and MCF-7 (breast cancer), often inducing apoptosis or cell cycle arrest . The mechanism of action is believed to involve DNA intercalation and inhibition of critical cellular pathways.

Case Studies

- Antiproliferative Effects : A study investigating the antiproliferative activity of pyrimidine derivatives found that compounds with similar structures to this compound exhibited IC50 values in the low micromolar range against various cancer cell lines .

- Mechanistic Insights : Another research effort demonstrated that related compounds could act as metallonucleases, enhancing their anticancer activity through the generation of reactive oxygen species (ROS) in the presence of hydrogen peroxide . This suggests that this compound may similarly interact with cellular components to exert its effects.

Propriétés

IUPAC Name |

1-[3-(6-chloro-2-methylpyrimidin-4-yl)piperidin-1-yl]-2-methoxyethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClN3O2/c1-9-15-11(6-12(14)16-9)10-4-3-5-17(7-10)13(18)8-19-2/h6,10H,3-5,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYSJIOXVIHECJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)Cl)C2CCCN(C2)C(=O)COC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.